molecular formula C14H9F3O2 B6404334 6-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1262008-19-4

6-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404334
CAS RN: 1262008-19-4
M. Wt: 266.21 g/mol
InChI Key: JORJBRDBFKFOPB-UHFFFAOYSA-N
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Description

6-Methyl-2-(2,4,6-trifluorophenyl)benzoic acid, commonly referred to as 6-MTPB, is a synthetic compound with a wide range of scientific applications. 6-MTPB is a white, odorless solid with a melting point of 154-156 °C and a boiling point of 229-231 °C. It is soluble in water, alcohol, ether, and most other organic solvents. 6-MTPB is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

6-MTPB has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-MTPB is not well understood. However, it is known to interact with a variety of enzymes and receptors, which suggests that it may have an effect on the regulation of various biochemical processes.
Biochemical and Physiological Effects
6-MTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with various other enzymes and receptors, suggesting that it may have an effect on the regulation of various biochemical processes.

Advantages and Limitations for Lab Experiments

The use of 6-MTPB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also highly soluble in organic solvents, making it easy to work with. However, the mechanism of action of 6-MTPB is not well understood, making it difficult to predict the effects of its use in experiments.

Future Directions

There are a number of potential future directions for the use of 6-MTPB. It could be used as a tool for studying the regulation of various biochemical processes. It could also be used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. Additionally, further research could be done to better understand the mechanism of action of 6-MTPB and its potential effects on biochemical and physiological processes.

Synthesis Methods

6-MTPB can be synthesized using a variety of methods. One of the most common methods is the condensation of 2,4,6-trifluorobenzoic acid with 3-methyl-2-buten-1-ol in the presence of sulfuric acid. This reaction produces 6-MTPB as a white solid, which can then be purified by recrystallization.

properties

IUPAC Name

2-methyl-6-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-7-3-2-4-9(12(7)14(18)19)13-10(16)5-8(15)6-11(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORJBRDBFKFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690559
Record name 2',4',6'-Trifluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-19-4
Record name 2',4',6'-Trifluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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